4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-[(1,1-dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-12-7-10(8-14)3-4-11(12)9-15-5-1-2-6-18(15,16)17/h3-4,7H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPGAHDCUUVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)CC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772883-01-8 | |
| Record name | 4-[(1,1-dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxothiazinan ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions.
Introduction of the fluorobenzonitrile moiety:
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiazinan moiety may play a crucial role in binding to these targets, while the fluorobenzonitrile group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazinane dioxo group distinguishes it from analogs with benzodioxole (e.g., 75% yield compound in ) or pyrimidine-oxazine systems (e.g., 76% yield compound in ).
- High-yield syntheses (>75%) are common in piperazine-linked derivatives, suggesting optimized protocols for similar structures .
Physicochemical Properties
Table 2: Melting Points and Purity
Notes:
- *Purities for final compounds in –3 were confirmed via HPLC (>90%) .
- The target compound’s dioxothiazinane group may lower melting points compared to rigid bicyclic systems (e.g., pyrroloimidazole in ) due to increased conformational flexibility.
Functional and Application-Based Comparisons
Key Insights :
- The target compound’s dioxothiazinane group may confer advantages in drug design, such as improved pharmacokinetics over halogenated intermediates (e.g., bromomethyl derivative in ).
Biological Activity
4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key properties include:
- Molecular Weight: 265.30 g/mol
- CAS Number: 2259648-80-9
The biological activity of this compound primarily involves its interaction with nuclear receptors, particularly the Retinoic Acid Receptor-related Orphan Receptor C (RORc). This receptor plays a crucial role in the immune response by regulating the production of interleukin-17 (IL-17), a cytokine involved in inflammatory processes.
In Vitro Studies
In vitro assays have demonstrated that this compound acts as a selective inverse agonist for RORc, showing:
- Potency : IC50 values in the low nanomolar range.
- Selectivity : Over 200-fold selectivity against other nuclear receptors, indicating a targeted mechanism with minimal off-target effects .
Anti-inflammatory Properties
The compound has shown promising results in preclinical models of inflammatory diseases such as psoriasis and rheumatoid arthritis. Its ability to inhibit IL-17 production suggests potential utility in treating conditions characterized by excessive inflammatory responses.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro tests have reported:
- Cell Line Studies : Significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Studies
- Study on IL-17 Inhibition :
- Cytotoxicity Assessment :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H10FN3O2S |
| Molecular Weight | 265.30 g/mol |
| CAS Number | 2259648-80-9 |
| RORc IC50 | Low nanomolar range |
| Selectivity | >200-fold over other receptors |
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile?
The compound can be synthesized via nucleophilic substitution using 4-(bromomethyl)-3-fluorobenzonitrile as a precursor. For example:
- Step 1: React 4-(bromomethyl)-3-fluorobenzonitrile with 1,1-dioxothiazinane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 16°C for 16 hours .
- Step 2: Purify via liquid-liquid extraction (e.g., EtOAc/water) and dry over anhydrous Na₂SO₄ .
- Key Considerations: Monitor reaction progress using TLC (petroleum ether/EtOAc, 95:5) and optimize stoichiometry to avoid byproducts .
Q. How can spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR: Look for signals corresponding to the fluorobenzonitrile core (δ 7.0–8.0 ppm for aromatic protons) and the dioxothiazinane moiety (δ 3.0–4.0 ppm for methylene groups) .
- FTIR-ATR: Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and sulfone (S=O) stretches at 1359 cm⁻¹ and 1519 cm⁻¹ .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the benzylic position?
The electron-withdrawing fluorine and nitrile groups on the aromatic ring activate the benzylic position for nucleophilic substitution. However, steric hindrance from the dioxothiazinane ring may slow reaction kinetics.
Q. What strategies mitigate mass transfer limitations in cross-linking reactions involving this compound?
Q. How does the compound’s structure-activity relationship (SAR) inform its biological applications?
- Enzyme Inhibition: The fluorobenzonitrile scaffold mimics natural substrates in enzyme pockets. For example, related compounds inhibit 11β-hydroxylase (IC₅₀ = 2.5 nM) via competitive binding to the heme iron center .
- In Vitro Assays: Test inhibitory activity using recombinant CYP450 enzymes and LC-MS/MS for metabolite quantification .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile?
- Case Study: reports 89% yield for a similar bifuran-fluorobenzonitrile synthesis, while notes lower yields (10–20%) for imidazolidinone derivatives.
- Resolution: Optimize reaction conditions (e.g., solvent polarity, catalyst loading) and use scavengers (e.g., molecular sieves) to suppress side reactions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
